An In-depth Technical Guide to Hydroxy-PEG6-Boc for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hydroxy-PEG6-Boc for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG6-Boc, with the IUPAC name tert-butyl (20-hydroxy-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length. It is a valuable tool in bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. The inclusion of a six-unit PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, a critical consideration for many drug candidates. The terminal hydroxyl and Boc-protected amine functionalities allow for sequential and controlled conjugation to different molecules of interest.
Physicochemical and Technical Properties
Hydroxy-PEG6-Boc is typically a colorless to light yellow liquid. Its properties are summarized in the tables below. Note that some properties may vary slightly between different suppliers.
Table 1: General Properties of Hydroxy-PEG6-Boc
| Property | Value | Reference |
| CAS Number | 361189-64-2 | [1] |
| Molecular Formula | C19H38O9 | [1] |
| Molecular Weight | 410.50 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity (by HPLC) | Typically >95% | [1] |
Table 2: Storage and Stability
| Condition | Duration | Reference |
| Pure Form at -20°C | Up to 3 years | [1] |
| Pure Form at 4°C | Up to 2 years | [1] |
| In Solvent at -80°C | Up to 6 months | [1] |
| In Solvent at -20°C | Up to 1 month | [1] |
Table 3: Qualitative Solubility of Similar PEG Linkers
| Solvent | Solubility | Rationale |
| Water | Soluble | The hydrophilic PEG chain enhances aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | Soluble | Expected to be soluble due to its aqueous nature. |
| Methanol | Soluble | PEGs are generally soluble in alcohols. |
| Ethanol | Soluble | PEGs are generally soluble in alcohols. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Soluble | Often used as a solvent for reactions involving Boc-protected compounds. |
| Diethyl Ether | Slightly Soluble / Insoluble | PEGs have limited solubility in ether. |
| Hexanes | Insoluble | As a non-polar aliphatic hydrocarbon, it is unlikely to dissolve the polar PEG linker. |
Synthesis and Purification
Experimental Protocol: Representative Synthesis of Hydroxy-PEG6-Boc
Materials:
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Amino-PEG6-alcohol
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Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)
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Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297) and hexanes for elution
Procedure:
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Reaction Setup: Dissolve Amino-PEG6-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: Add triethylamine or DIPEA (1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
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Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 equivalents) in anhydrous DCM dropwise.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
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Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Hydroxy-PEG6-Boc.
Applications in Drug Development
The primary application of Hydroxy-PEG6-Boc is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in Hydroxy-PEG6-Boc serves to connect the target protein ligand and the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable and productive ternary complex.
Boc Deprotection Protocol
Prior to conjugation of the amine terminus, the Boc protecting group must be removed.
Materials:
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Hydroxy-PEG6-Boc
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Nitrogen or Argon source
Procedure:
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Dissolution: Dissolve the Boc-protected Hydroxy-PEG6-Boc in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
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Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
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Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
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Monitoring: Monitor the deprotection progress by TLC or LC-MS until the starting material is completely consumed.
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Solvent Removal: Remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA. The resulting deprotected amine is typically obtained as a TFA salt and can often be used in the next step without further purification.
General Conjugation Protocol (Hydroxyl End)
The terminal hydroxyl group can be reacted with a carboxylic acid on a molecule of interest (e.g., a ligand for a target protein) using standard esterification coupling reagents.
Materials:
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Hydroxy-PEG6-Boc
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Carboxylic acid-containing molecule
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Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
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A non-nucleophilic base (e.g., DIPEA)
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Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Activation: Dissolve the carboxylic acid-containing molecule (1 equivalent) in the anhydrous solvent. Add the coupling agent (e.g., HATU, 1.1 equivalents) and DIPEA (2 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.
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Coupling: Add a solution of Hydroxy-PEG6-Boc (1.2 equivalents) in the anhydrous solvent to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 4-12 hours.
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Monitoring: Monitor the reaction progress by LC-MS.
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Purification: Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by preparative HPLC.
Visualizations
Synthesis and Deprotection Workflow
Caption: General workflow for the synthesis and Boc deprotection of Hydroxy-PEG6-Boc.
PROTAC Synthesis and Mechanism of Action
